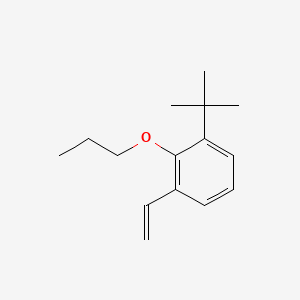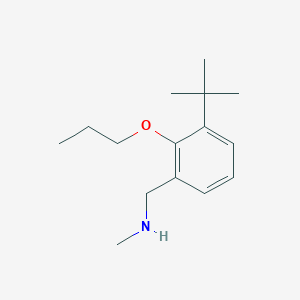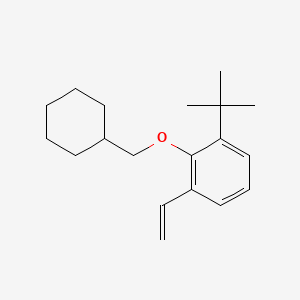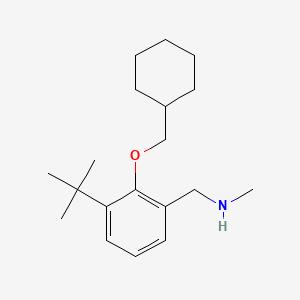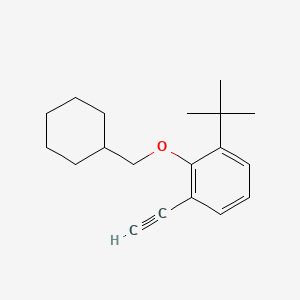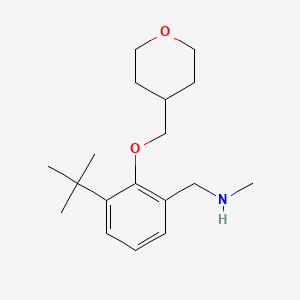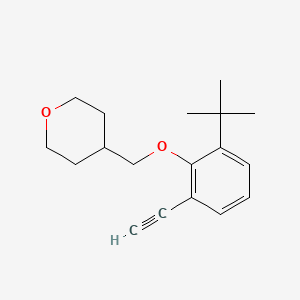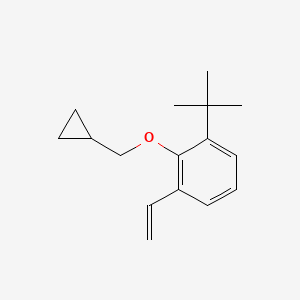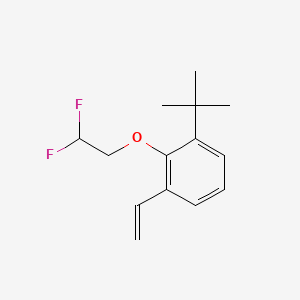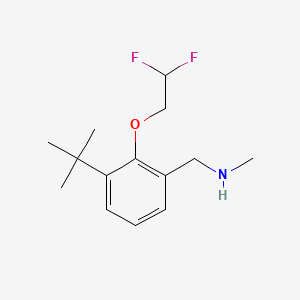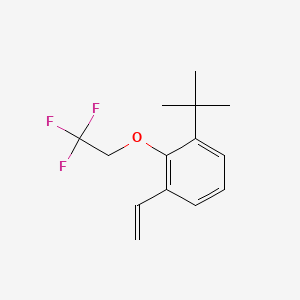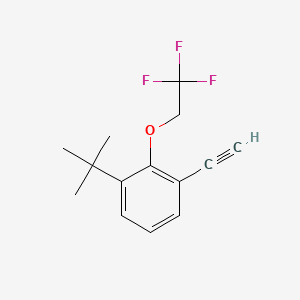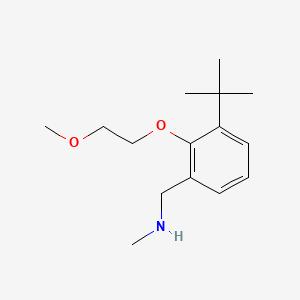
1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of a tert-butyl group, a methoxyethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process by reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine involves its interaction with molecular targets and pathways within a system. The tert-butyl group and methoxyethoxy group contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-(tert-Butyl)-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine include other tert-butyl-substituted phenyl derivatives and methoxyethoxy-substituted compounds. Examples include:
- 1-(3-(tert-Butyl)phenyl)-N-methylmethanamine
- 1-(2-(2-Methoxyethoxy)phenyl)-N-methylmethanamine
Uniqueness
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tert-butyl and methoxyethoxy groups enhances its stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-tert-butyl-2-(2-methoxyethoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)13-8-6-7-12(11-16-4)14(13)18-10-9-17-5/h6-8,16H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDPBDQWNDFYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCCOC)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

